(4R)-4-(trichloromethyl)oxetan-2-one
Description
(4R)-4-(Trichloromethyl)oxetan-2-one is a β-lactone derivative characterized by a trichloromethyl group at the 4-position of an oxetan-2-one ring. Its absolute configuration was established via X-ray crystallography and hydrolysis studies, revealing that the (R)-enantiomer yields S-(–)-malic acid upon hydrolysis, indicating a stereochemical inversion during the process . This compound serves as a critical intermediate in natural product synthesis, notably in the total synthesis of (–)-sigillin A, a highly chlorinated octahydroisocoumarin with ant-deterrent properties isolated from the snow flea Ceratophysella sigillata . The synthesis of sigillin A from this compound involves a seven-step sequence to construct the hexahydroisocoumarin skeleton, followed by stereoselective oxidations and functionalizations .
Properties
CAS No. |
16493-62-2 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
InChI Key |
CPNBMBBRKINRNE-UWTATZPHSA-N |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Isomeric SMILES |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with epoxides under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxetane ring. Common reagents used in this synthesis include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) as bases .
Industrial Production Methods: Industrial production of ®-4-(Trichloromethyl)-2-oxetanone may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in large quantities .
Chemical Reactions Analysis
Types of Reactions: ®-4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or esters.
Reduction: Reduction of the trichloromethyl group can yield dichloromethyl or methyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted oxetanes
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include carboxylic acids, esters, dichloromethyl derivatives, and various substituted oxetanes .
Scientific Research Applications
®-4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Reactivity Insights
- Stereochemical Influence : The (R)-configuration of this compound is crucial for its role in natural product synthesis, enabling stereoselective formation of sigillin A’s octahydroisocoumarin core .
- Reactivity Limitations : The electron-withdrawing trichloromethyl group deactivates the β-lactone toward nucleophilic attack by fluoride, as demonstrated by failed fluorination attempts .
- Ecological Relevance : Sigillins derived from this compound exhibit ecological roles as ant deterrents, contrasting with synthetic trichloromethyl agrochemicals like nitrapyrin, which target soil microbiomes .
Q & A
Q. How is the absolute configuration of (4R)-4-(trichloromethyl)oxetan-2-one determined experimentally?
The absolute configuration is established using hydrolysis studies and comparison with known chiral products. For example, hydrolysis of this compound yields S-(–)-malic acid, confirming its stereochemistry via inversion during the reaction . X-ray crystallography or advanced NMR techniques (e.g., NOE analysis) are recommended for direct confirmation, especially when synthesizing derivatives.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Use P95 (NIOSH) or P1 (EN 143) respirators for low-level exposure and OV/AG/P99 (NIOSH) or ABEK-P2 (EN 143) respirators for higher concentrations . Full protective gear (gloves, goggles, closed-system equipment) is mandatory due to potential skin/eye irritation and incompatibility with reactive materials. Store in cool, dry conditions to avoid decomposition .
Q. What synthetic routes utilize this compound as a starting material?
A seven-step synthesis converts it into a hexahydroisocoumarin skeleton, which is oxidized with manganese to form an enone intermediate for natural products like (–)-sigillin A . For pharmaceutical intermediates, catalytic hydrogenation (Pd-C/KOAc) selectively reduces it to ethyl (R)-3-hydroxy-4-chlorobutyrate, a precursor for (R)-carnitine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies in reactivity (e.g., stereoselective reductions vs. oxidation outcomes) require systematic kinetic and mechanistic studies. For example:
- Use isotopic labeling (e.g., deuterated solvents) to trace hydrogen transfer pathways in catalytic reductions .
- Compare activation energies via DFT calculations to explain divergent reaction pathways under varying conditions .
Q. What strategies improve enantioselectivity in multi-step syntheses involving this compound?
- Chiral auxiliaries : Temporarily attach groups to stabilize transition states during key steps (e.g., hydroxy group installation in sigillin A synthesis) .
- Catalytic asymmetry : Screen chiral ligands (e.g., BINAP derivatives) for transition-metal catalysts in reduction or cross-coupling steps .
- Dynamic resolution : Exploit reversible intermediates to amplify enantiomeric excess (e.g., ketone-to-enolate equilibria) .
Q. How can computational methods guide the design of stable derivatives for biological studies?
- Perform molecular docking to predict binding interactions of derivatives (e.g., oxetan-2-one analogs) with target enzymes.
- Use QSPR models to correlate substituent effects (e.g., trichloromethyl groups) with hydrolytic stability or toxicity .
Methodological Considerations
Q. What analytical techniques are optimal for characterizing decomposition products of this compound?
- GC-MS : Detect volatile byproducts (e.g., chlorinated hydrocarbons) using non-polar columns (e.g., DB-5MS) .
- HPLC-UV/ECD : Monitor polar degradation products (e.g., malic acid derivatives) with C18 columns and electrochemical detection .
Q. How should researchers design stability studies under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
